2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride
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Overview
Description
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of ethenyl groups attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of Ethenyl Groups: The ethenyl groups are introduced via reactions such as the Wittig reaction or Heck coupling, where appropriate vinyl precursors are reacted with the piperidine ring.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methylated nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The ethenyl groups and the piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(ethenyl)pyridine
- 2,5-Bis(ethenyl)pyrazine
- 1-Methylpiperidine
Uniqueness
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride is unique due to the combination of ethenyl groups and a methylated piperidine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
63192-25-6 |
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Molecular Formula |
C10H18ClN |
Molecular Weight |
187.71 g/mol |
IUPAC Name |
2,5-bis(ethenyl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-9-6-7-10(5-2)11(3)8-9;/h4-5,9-10H,1-2,6-8H2,3H3;1H |
InChI Key |
LQEBFHUUROPHKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1C=C)C=C.Cl |
Origin of Product |
United States |
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